molecular formula C7H17NO B15323236 3-Aminoheptan-1-ol

3-Aminoheptan-1-ol

Cat. No.: B15323236
M. Wt: 131.22 g/mol
InChI Key: UUJMTRBDHSMCOA-UHFFFAOYSA-N
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Description

3-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and a primary alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoheptan-1-ol typically involves the reduction of 3-nitroheptan-1-ol. The process begins with the nitration of heptan-1-ol to form 3-nitroheptan-1-ol, which is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

3-Aminoheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Aminoheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

    3-Aminopropan-1-ol: A shorter chain analogue with similar functional groups.

    3-Aminobutan-1-ol: Another shorter chain analogue with similar properties.

    3-Aminopentan-1-ol: A compound with a similar structure but a different chain length.

Uniqueness: 3-Aminoheptan-1-ol is unique due to its specific chain length, which can influence its physical and chemical properties. The longer heptane chain provides different solubility and reactivity characteristics compared to its shorter chain analogues.

Properties

IUPAC Name

3-aminoheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJMTRBDHSMCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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